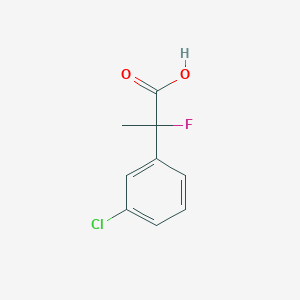
2-Dimethylaminomethylene-cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylaminomethylene-cyclohexanone is an organic compound with the molecular formula C9H15NO. It is a derivative of cyclohexanone, where the hydrogen at the 2-position is replaced by a dimethylaminomethylene group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Méthodes De Préparation
2-Dimethylaminomethylene-cyclohexanone can be synthesized through the Mannich reaction, which involves the condensation of cyclohexanone, formaldehyde, and dimethylamine hydrochloride. The reaction typically uses glacial acetic acid as a solvent and proceeds under mild conditions to yield the hydrochloride salt of the compound. The hydrochloride salt is then converted to the free base by treatment with sodium hydroxide and extraction into an organic solvent such as toluene.
Analyse Des Réactions Chimiques
2-Dimethylaminomethylene-cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Applications De Recherche Scientifique
2-Dimethylaminomethylene-cyclohexanone is used in several scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical research.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in the manufacture of various industrial products
Mécanisme D'action
The mechanism of action of 2-Dimethylaminomethylene-cyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of the enzyme and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Dimethylaminomethylene-cyclohexanone can be compared with other similar compounds, such as:
Cyclohexanone: The parent compound, which lacks the dimethylaminomethylene group.
2-(Dimethylamino)methyl-cyclohexanone: A closely related compound with a similar structure but different functional group positioning.
2-Pentylidenecyclohexanone: Another derivative used in fragrance synthesis
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(2Z)-2-(dimethylaminomethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C9H15NO/c1-10(2)7-8-5-3-4-6-9(8)11/h7H,3-6H2,1-2H3/b8-7- |
Clé InChI |
UQRGFCOZZZCUDG-FPLPWBNLSA-N |
SMILES isomérique |
CN(C)/C=C\1/CCCCC1=O |
SMILES canonique |
CN(C)C=C1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


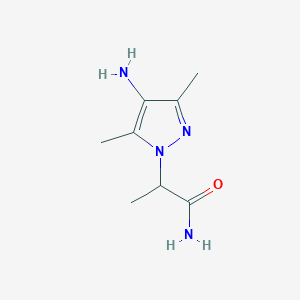
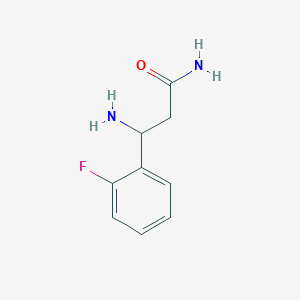
![1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13065551.png)
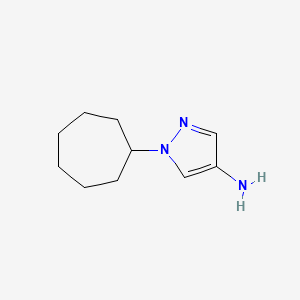
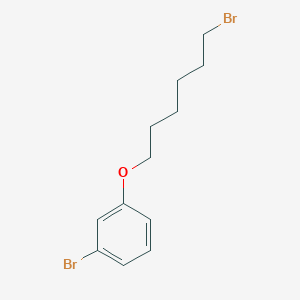
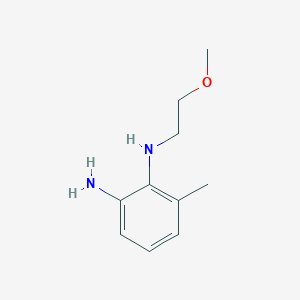

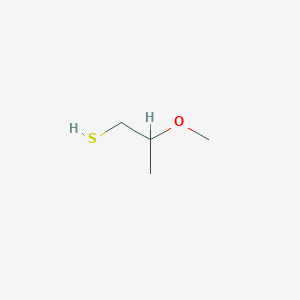

![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)


![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
